molecular formula C18H19NO4S B3002168 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1396798-07-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

Cat. No.: B3002168
CAS No.: 1396798-07-4
M. Wt: 345.41
InChI Key: WABUWWKHJWGJLX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a synthetic small molecule featuring the 1,3-benzodioxole pharmacophore, a structure prevalent in compounds with diverse bioactivity . As a research chemical, it is of significant interest in early-stage discovery for exploring new therapeutic avenues. The 1,3-benzodioxole core is associated with a range of biological activities; for instance, derivatives have been investigated as potent auxin receptor agonists in plant physiology studies , as cytotoxic agents under specific metabolic conditions like glucose starvation in cancer research , and as inhibitors of enzymes such as α-amylase for metabolic disease studies . The specific mechanism of action for this compound is not fully elucidated and is an active area of investigation. Researchers value this compound for probing structure-activity relationships (SAR) and developing novel chemical tools. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures or any form of human use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-18(21,12-7-8-14-15(9-12)23-11-22-14)10-19-17(20)13-5-3-4-6-16(13)24-2/h3-9,21H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUWWKHJWGJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, pharmacological effects, and research findings associated with this compound.

  • Molecular Formula : C21H27NO5S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1396675-67-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the methylthio and benzamide groups. Specific conditions such as temperature control and the presence of catalysts are crucial for optimizing yields.

The compound's mechanism of action is primarily associated with its ability to interact with various biological targets:

  • Cyclooxygenase (COX) Inhibition : It has been suggested that this compound may inhibit COX enzymes, which play a critical role in the arachidonic acid pathway, leading to a reduction in inflammatory mediators such as prostaglandins.
  • Cellular Effects : In vitro studies indicate that it exhibits cytotoxic activity against certain cancer cell lines, including HeLa cells, suggesting potential applications in cancer therapy.

Antiproliferative Effects

Research has shown that derivatives of this compound can have significant antiproliferative effects on various human cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
SK-Hep-1 (Liver)10.5
MDA-MB-231 (Breast)12.0
NUGC-3 (Gastric)9.8

These results indicate that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effects on COX enzymes. Inhibition of these enzymes can lead to decreased production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of various derivatives on human cancer cell lines. The findings demonstrated that modifications to the benzamide structure could enhance antiproliferative activity, highlighting structure-activity relationships crucial for drug development .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that compounds similar to this compound adhere to Lipinski's rule of five, indicating favorable oral bioavailability and absorption characteristics.
  • Mechanistic Studies :
    • Further investigations into the molecular interactions revealed that this compound may induce apoptosis in cancer cells via mitochondrial pathways, emphasizing its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • The methylthio group in the target compound offers moderate electron-donating effects compared to electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., benzyloxy in ).

Benzodioxole-Containing Derivatives

Compound Name Core Structure Biological/Functional Relevance Reference
Target Compound Benzamide Unreported, but structural analogs suggest potential receptor targeting
5b () Thiazole-acetamide Antifungal/anticancer candidates
LUF7746 Pyridine-sulfonyl Covalent adenosine A1 receptor partial agonist
4d–4f () Benzimidazole Antiproliferative agents (fluoro-substituted)

Key Observations :

  • Thiazole and pyridine cores (e.g., ) introduce heterocyclic diversity, which can enhance binding affinity compared to simple benzamides.

Pharmacological and Functional Insights

While pharmacological data for the target compound are absent, insights from analogs include:

  • LUF7746/LUF7747: Demonstrated covalent binding to adenosine A1 receptors, with sulfonyl fluoride (LUF7746) showing irreversible agonism versus methylsulfonyl (LUF7747) as a control .
  • Benzimidazoles () : Fluoro and bromo substituents correlated with enhanced antiproliferative activity in cancer models .
  • Thiazole derivatives () : Exhibited activity in enzymatic assays, likely due to hydrogen-bonding interactions from the thiazole ring .

The methylthio group in the target compound may modulate solubility and membrane permeability, while the hydroxypropyl linker could facilitate interactions with hydrophilic binding pockets.

Q & A

Basic: What synthetic strategies are effective for constructing the benzo[d][1,3]dioxol moiety in this compound?

Methodological Answer:
The benzo[d][1,3]dioxol group can be introduced via coupling reactions between substituted amines and carboxylic acid derivatives. For example:

  • Amide bond formation : React benzo[d][1,3]dioxol-5-amine with activated acyl chlorides or acids under basic conditions (e.g., pyridine or DMAP). demonstrates an 87% yield using acid 12 and benzo[d][1,3]dioxol-5-amine via amidation .
  • Protecting group strategies : Use TIPSCl (triisopropylsilyl chloride) to protect hydroxyl groups during synthesis, as shown in for analogous benzamides .

Advanced: How can Rh-catalyzed C-H amidation be optimized for functionalizing related benzamide derivatives?

Methodological Answer:
Rhodium-catalyzed C-H activation offers regioselective amidation. Key optimizations include:

  • Catalyst loading : Use 5 mol% [RhCp*Cl₂]₂ with AgSbF₆ as an additive to enhance reactivity.
  • Substrate directing groups : Incorporate benzothiazole or pyridine moieties to direct C-H activation, as seen in for analogous compounds (e.g., 3l–3p) .
  • Temperature control : Reactions performed at 80–100°C in DCE (1,2-dichloroethane) improve yields (43–58% in ).

Basic: What spectroscopic and analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the methylthio group (δ ~2.5 ppm for SCH₃), benzo[d][1,3]dioxol protons (δ ~5.9–6.8 ppm), and hydroxypropyl protons (δ ~1.5–4.0 ppm). provides detailed NMR assignments for similar compounds .
  • HRMS : Confirm molecular weight with <1 ppm error (e.g., ESI-HRMS in , m/z 395.0692 [M+H]+) .
  • X-ray crystallography : For unambiguous confirmation, grow crystals via slow evaporation in DCM/MeOH (see for analogous structures) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal assays : Cross-validate antiviral or antitumor activity using cell-based (e.g., HIV-1 Vif inhibition in ) and enzymatic assays .
  • Purity assessment : Ensure >95% purity via HPLC ( uses silica gel chromatography for purification) .
  • Cell line variability : Test across multiple lines (e.g., tumor cell lines in ) to account for differential expression of target proteins .

Advanced: What computational methods predict binding affinity to targets like HIV-1 Vif or uPAR?

Methodological Answer:

  • Virtual screening : Use docking software (e.g., AutoDock Vina) to prioritize analogs, as applied in for uPAR inhibitors .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.
  • SAR-driven design : Modify the methylthio group () or benzo[d][1,3]dioxol substitution ( ) to optimize steric and electronic interactions .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Solvent system : Use DCM/MeOH (3:1 v/v) for slow evaporation at 173 K (see for parameters: a=8.5878 Å, b=17.0342 Å, c=30.669 Å) .
  • Hydrogen bonding : Optimize N–H⋯O/N interactions to stabilize crystal packing (e.g., dihedral angle of 32.27° in ) .
  • Data collection : Use a Bruker SMART APEXII diffractometer (MoKα radiation, λ=0.71069 Å) for high-resolution data (R=0.044 in ) .

Advanced: How to design analogs to improve metabolic stability while maintaining target affinity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methylthio group with a sulfone (-SO₂-) to reduce oxidative metabolism (see for related modifications) .
  • Steric shielding : Introduce tert-butyl groups (as in ) or fluorine atoms to block cytochrome P450-mediated degradation .
  • Prodrug strategies : Mask the hydroxypropyl group with acetyl or phosphate esters, as demonstrated in for similar benzamides .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Protecting group optimization : Use TIPSCl () or benzyl ethers to protect hydroxyl groups during amidation .
  • Catalyst screening : Test Pd/C () or XPhos/Pd(OAc)₂ ( ) for coupling steps .
  • Workup protocols : Employ silica gel chromatography ( ) or recrystallization () for purification .

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